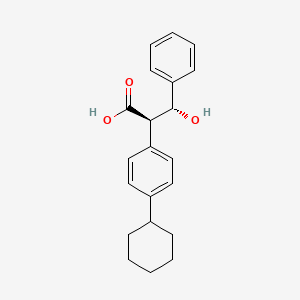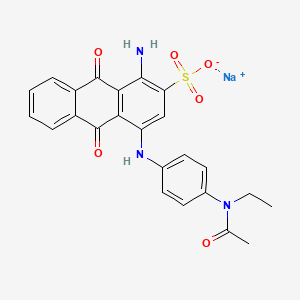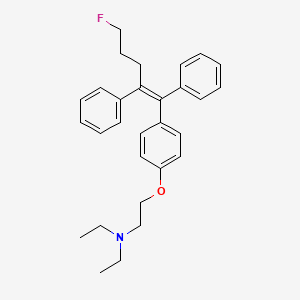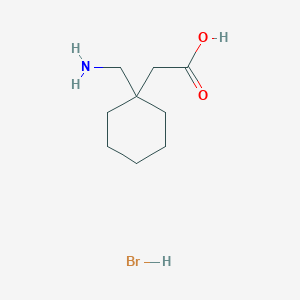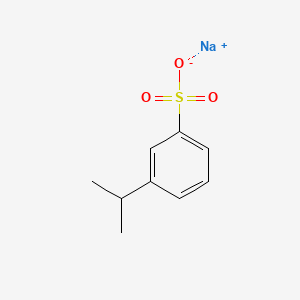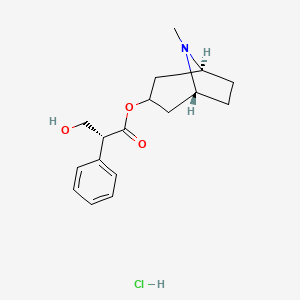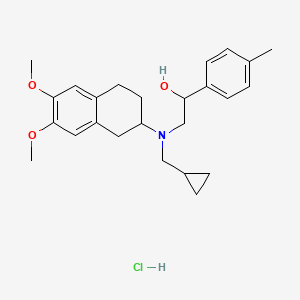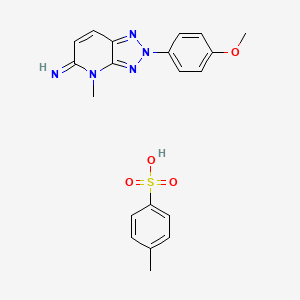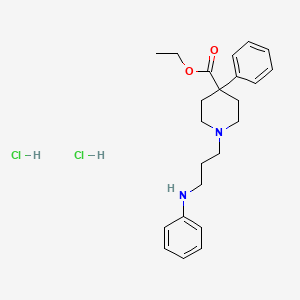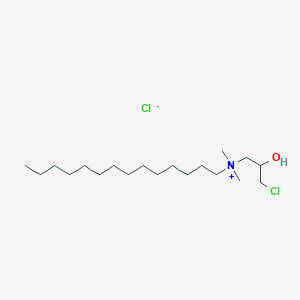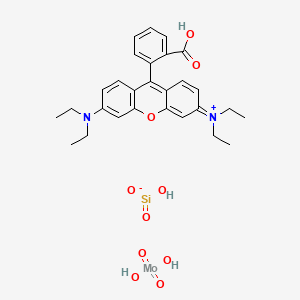
2,5-Dihydro-3,6-di-p-tolylpyrrolo(3,4-C)pyrrole-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented
化学反応の分析
Types of Reactions
2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrrole derivative, while reduction could produce a more reduced form of the compound.
科学的研究の応用
2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving biological systems to understand its interactions and effects.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the development of materials with specific properties, such as dyes or pigments.
作用機序
The mechanism of action for 2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione involves its interaction with molecular targets and pathways within a system
類似化合物との比較
Similar Compounds
Similar compounds to 2,5-dihydro-3,6-di-p-tolylpyrrolo(3,4-c)pyrrole-1,4-dione include other pyrrole derivatives with similar structural features. Examples include:
- 3,6-di-p-tolyl-2,5-dihydro-pyrrolo(3,4-c)pyrrole-1,4-dione
- 2,5-dihydro-3,6-bis(4-methylphenyl)pyrrolo(3,4-c)pyrrole-1,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties. This compound’s particular arrangement of functional groups may confer unique reactivity and interactions compared to other similar compounds.
特性
CAS番号 |
84632-66-6 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
3-hydroxy-1,4-bis(4-methylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C20H16N2O2/c1-11-3-7-13(8-4-11)17-15-16(20(24)21-17)18(22-19(15)23)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
InChIキー |
WBJVMPJVGWZAKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


